molecular formula C15H11NO5 B15063556 4H-1-Benzopyran-4-one, 3-amino-5,7-dihydroxy-2-(4-hydroxyphenyl)- CAS No. 681016-83-1

4H-1-Benzopyran-4-one, 3-amino-5,7-dihydroxy-2-(4-hydroxyphenyl)-

Cat. No.: B15063556
CAS No.: 681016-83-1
M. Wt: 285.25 g/mol
InChI Key: ZKFDJKGUTIWGRG-UHFFFAOYSA-N
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Description

3-Amino-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one: is a complex organic compound with a unique structure that includes multiple hydroxyl groups and an amino group attached to a chromenone backbone. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with 2,6-dihydroxyacetophenone and 4-hydroxybenzaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate chalcone.

    Cyclization: The chalcone intermediate is then subjected to cyclization using an acid catalyst, such as hydrochloric acid, to form the chromenone structure.

    Amination: Finally, the amino group is introduced through an amination reaction using ammonia or an amine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents such as acyl chlorides or sulfonyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Acylated or sulfonated derivatives.

Scientific Research Applications

3-Amino-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 3-Amino-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.

    Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

    Anticancer Activity: The compound can induce apoptosis in cancer cells by activating intrinsic and extrinsic apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dihydroxy-2-(4-hydroxyphenyl)chromen-4-one: Lacks the amino group, which may result in different biological activities.

    5,7-Dihydroxy-2-(4-hydroxyphenyl)chromen-4-one: Similar structure but without the amino group, leading to variations in reactivity and applications.

    3-Amino-7-hydroxy-2-(4-hydroxyphenyl)chromen-4-one: Similar but with different positioning of the hydroxyl groups, affecting its chemical properties.

Uniqueness

The presence of both amino and multiple hydroxyl groups in 3-Amino-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one makes it unique in terms of its reactivity and potential biological activities. This combination of functional groups allows for diverse chemical modifications and interactions with biological targets, enhancing its versatility in research and industrial applications.

Properties

CAS No.

681016-83-1

Molecular Formula

C15H11NO5

Molecular Weight

285.25 g/mol

IUPAC Name

3-amino-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C15H11NO5/c16-13-14(20)12-10(19)5-9(18)6-11(12)21-15(13)7-1-3-8(17)4-2-7/h1-6,17-19H,16H2

InChI Key

ZKFDJKGUTIWGRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)N)O

Origin of Product

United States

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